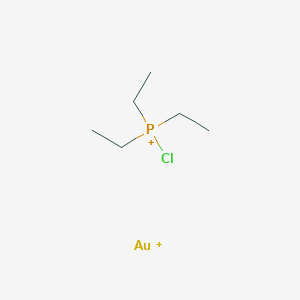

Chloro(triethyl)phosphanium;gold(1+)

Description

Overview of Gold(I) Complexes in Contemporary Chemical Research

Gold(I) complexes have emerged as a pivotal class of compounds in modern chemistry, largely due to the unique properties of the gold(I) center, which has a d¹⁰ electron configuration. smolecule.com This configuration typically leads to a linear coordination geometry, influencing the steric and electronic environment of the complex. smolecule.comnih.gov Over the past few decades, research has rapidly progressed, revealing the value of these complexes in diverse fields such as catalysis, materials science, and medicine. acs.org

In catalysis, cationic gold(I) complexes are particularly effective in activating alkynes, allenes, and alkenes toward nucleophilic attack, facilitating a wide range of organic transformations, including carbon-carbon and carbon-heteroatom bond formations. smolecule.comnih.gov The development of gold-catalyzed reactions has provided concise and efficient routes to complex molecular architectures. researchgate.net

In medicinal chemistry, gold compounds have a long history, with complexes like Auranofin being used in the treatment of rheumatoid arthritis. nih.gov Contemporary research focuses on the anticancer properties of gold(I) complexes. smolecule.commdpi.com Many of these compounds exhibit potent antiproliferative activity against various cancer cell lines by targeting specific cellular pathways, such as the inhibition of thiol- and selenol-containing enzymes like thioredoxin reductase (TrxR). smolecule.comacs.orgnih.gov

Significance of Phosphine (B1218219) Ligands in Gold(I) Coordination Chemistry

Phosphine ligands are ubiquitous in gold(I) coordination chemistry and play a crucial role in determining the properties and reactivity of the resulting complexes. rsc.orguky.edu The bond between the soft gold(I) center and the soft phosphorus atom of the phosphine ligand is a stable, dative covalent bond. nih.gov The nature of the substituents on the phosphorus atom allows for the fine-tuning of both the steric and electronic properties of the gold complex. nih.gov

Key roles of phosphine ligands include:

Stabilization: They provide electronic stabilization to the metal core and sterically protect it, preventing aggregation and decomposition. nih.gov

Solubility: The organic substituents on the phosphine ligand dictate the solubility of the complex in various organic or aqueous media. nih.gov

Reactivity Modulation: By altering the phosphine ligand, researchers can influence the catalytic activity and selectivity of the gold(I) complex. nih.gov For instance, the choice of phosphine can determine the outcome of divergent reaction pathways, such as in [4+3] versus [4+2] cycloadditions. nih.gov

The labile nature of the gold-phosphorus (Au-P) bond is also advantageous, allowing for ligand exchange reactions or the generation of catalytically active species under mild conditions. nih.govwikipedia.org This tunability makes phosphine ligands an invaluable tool for designing gold(I) complexes with specific desired functions. nih.govnih.gov

Research Context of Chloro(triethyl)phosphanium;gold(1+) within Gold(I) Chemistry

Within the extensive family of gold(I)-phosphine complexes, Chloro(triethyl)phosphanium;gold(1+), also known as (Triethylphosphine)gold(I) chloride or Et3PAuCl, serves as a significant research compound. smolecule.comnih.gov It is often studied as a simpler, yet effective, analogue of the well-known gold-based drug, Auranofin. nih.gov In Et3PAuCl, the thiosugar ligand of Auranofin is replaced by a chloride ion, providing a model system to investigate the fundamental biological and catalytic activities of gold(I)-phosphine moieties. nih.gov

Research has demonstrated that Et3PAuCl exhibits potent antiproliferative properties against various cancer cell lines, including colorectal cancer. smolecule.comnih.gov Its mechanism of action is believed to involve the inhibition of thioredoxin reductase, leading to increased oxidative stress and apoptosis in cancer cells. smolecule.com

In the realm of catalysis, Chloro(triethyl)phosphanium;gold(1+) is a stable and commercially available precursor for generating more reactive cationic gold(I) catalysts. smolecule.com Treatment with a silver salt, such as silver trifluoromethanesulfonate, abstracts the chloride ligand, yielding a highly electrophilic cationic gold(I) species that is active in various organic transformations. wikipedia.orgrsc.org Its well-defined structure and predictable reactivity make it a valuable tool for developing new catalytic methods and for mechanistic studies aimed at understanding the subtle effects of ligands in gold catalysis. smolecule.comnih.gov

Properties

Molecular Formula |

C6H15AuClP+2 |

|---|---|

Molecular Weight |

350.58 g/mol |

IUPAC Name |

chloro(triethyl)phosphanium;gold(1+) |

InChI |

InChI=1S/C6H15ClP.Au/c1-4-8(7,5-2)6-3;/h4-6H2,1-3H3;/q2*+1 |

InChI Key |

OGQFCVFWRBMPLB-UHFFFAOYSA-N |

Canonical SMILES |

CC[P+](CC)(CC)Cl.[Au+] |

Origin of Product |

United States |

Structural Elucidation and Solid State Characterization of Chloro Triethyl Phosphanium;gold 1+ and Analogues

X-ray Crystallography Studies of Gold(I) Phosphine (B1218219) Complexes

X-ray crystallography is the primary tool for the unambiguous determination of the three-dimensional structures of gold(I) phosphine complexes, providing precise information about their geometry, bond parameters, and intermolecular interactions. wikipedia.orgrsc.org These studies have been instrumental in understanding the fundamental principles governing the solid-state behavior of this class of compounds.

Gold(I) centers in phosphine complexes typically adopt a linear two-coordinate geometry, a consequence of the d¹⁰ electron configuration of Au(I). smolecule.com In complexes of the type [AuCl(PR₃)], the phosphorus atom of the phosphine ligand and the chlorine atom are positioned on opposite sides of the gold atom, resulting in a P-Au-Cl angle close to 180°. researchgate.netwikipedia.org

Deviations from perfect linearity can occur due to crystal packing effects or intramolecular interactions. For instance, in the complex [Cy₃P-Au-Tu]Cl (where Tu is thiourea), the P-Au-S bond angle is 168.54(9)°, a deviation attributed to an intramolecular Au···H₂N contact. researchgate.net

The bond lengths within these complexes are influenced by the electronic and steric properties of the phosphine ligand. The Au-P bond is a dative covalent bond, with the phosphine ligand acting as a strong σ-donor. nih.gov The strength of this bond is generally greater than that of analogous copper(I) and silver(I) complexes. researchgate.net The trans influence of the phosphine ligand can affect the length of the bond to the other ligand. For example, the Au-P distances in (dppm)Au₂Cl₂, (dppe)Au₂Cl₂, and (dppf)Au₂Cl₂ are shorter than in related dithiophosphate (B1263838) complexes, suggesting a higher trans influence of the phosphine over chloride compared to sulfur. acs.orgnih.gov

Specific bond lengths and angles for Chloro(triethylphosphine)gold(I) and related complexes are summarized in the table below.

| Compound | Au-P Bond Length (Å) | Au-Cl Bond Length (Å) | P-Au-Cl Angle (°) | Reference |

| [AuCl(PEt₃)] | - | - | - | - |

| [AuCl(PPh₃)] | 2.235(3) | 2.279(3) | ~180 | researchgate.net |

| [AuCl{P(C₆F₅)₃}] (Molecule 1) | 2.2060(9) | 2.2688(9) | 172.68(3) | researchgate.net |

| [AuCl{P(C₆F₅)₃}] (Molecule 2) | 2.2149(9) | 2.2706(9) | 176.54(3) | researchgate.net |

| [AuCl(1H-κP)]Cl (guanidine-tagged PPh₃) | 2.2276(7) | 2.2821(7) | 176.35(3) | rsc.org |

Data for Chloro(triethyl)phosphanium;gold(1+) ([AuCl(PEt₃)]) was not explicitly found in the search results, but its behavior is expected to be similar to the analogues listed.

The solid-state structures of gold(I) phosphine complexes are often governed by weak intermolecular interactions, most notably aurophilic interactions and hydrogen bonds.

Aurophilicity refers to the tendency of gold(I) centers to form weak attractive interactions with each other, with Au···Au distances typically in the range of 2.9 to 3.5 Å, which is shorter than the van der Waals radius of gold. wikipedia.orgmdpi.com This interaction, with a strength comparable to a hydrogen bond (7–12 kcal/mol), is a consequence of relativistic effects that are particularly pronounced for gold. wikipedia.org Aurophilic interactions can lead to the formation of dimers, chains, and other supramolecular assemblies in the solid state. wikipedia.orgznaturforsch.com For instance, in the crystal structure of [AuCl(C₅H₂P-2,6-Me₂-4-Ph)], molecules aggregate into crossed dimers with an Au···Au distance of 3.60 Å, indicative of a weak aurophilic interaction. znaturforsch.com However, steric hindrance from bulky ligands can prevent the formation of aurophilic contacts. researchgate.net

Hydrogen bonding also plays a crucial role in directing the crystal packing of gold(I) phosphine complexes. While classical hydrogen bonds involving N-H or O-H donors are common, there is growing evidence for unconventional hydrogen bonds where the gold atom itself acts as a proton acceptor. pnas.org These Au···H-N or Au···H-C interactions have been identified through short contacts in crystal structures and supported by spectroscopic and computational studies. pnas.orgacs.orgresearchgate.netresearchgate.net For example, cationic gold(I) complexes with phosphine-ammonium ligands exhibit short Au···H contacts in the solid state, consistent with Au···H–N hydrogen bonds. pnas.org In some cases, these interactions can be quite strong, leading to observable downfield shifts in ¹H NMR spectra. acs.org Hydrogen bonding between N-heterocycles of neighboring complexes can also lead to the formation of dimeric structures. rsc.org

Polymorphism, the ability of a compound to crystallize in more than one crystal structure, is a known phenomenon in gold(I) phosphine complexes. researchgate.net Different polymorphs can exhibit distinct physical properties and arise from subtle differences in crystallization conditions. The crystal packing is a result of the interplay between the shape of the molecule and the various intermolecular forces, including aurophilic and hydrogen bonding interactions, as well as π-π stacking. rsc.org

For example, a gold(I) complex with a fluorinated phosphine ligand, [AuCl{P(C₆H₅)(C₆F₅)₂}], crystallizes in three different polymorphs. Two of these polymorphs exhibit aurophilic interactions, while the third is stabilized by a short Au···Cl interaction of 3.2660(9) Å. researchgate.net The packing of complexes with chromophore-functionalized phosphines can be driven by C–H···π interactions between the chromophore and the phosphine moieties or between different phosphine groups. rsc.org

Dimeric and Binuclear Architectures in Gold(I) Phosphine Complexes

The propensity for aurophilic interactions often leads to the formation of dimeric and binuclear structures in gold(I) phosphine complexes. mdpi.com Bridging diphosphine ligands are frequently employed to preorganize two gold(I) centers in close proximity, facilitating intramolecular aurophilic bonding. nih.govacs.org

In complexes like [(μ-dppm){Au(bipy)}₂]²⁺ and [(μ-dppe){Au(bipy)}₂]²⁺, the diphosphine ligand acts as a "C-clamp," bringing the two gold centers close enough to engage in an aurophilic interaction, with Au-Au distances of 3.0903(6) and 3.249(1) Å, respectively. acs.org The face-to-face dimers of the type Au₂(μ-dppm)₂X₂ (X = Cl, Br) also exhibit short Au-Au distances in the range of 2.962(1) to 3.015(2) Å. nih.gov

In some cases, dimeric structures are formed through hydrogen bonding. For instance, gold(I) complexes with heteroaryl phosphine ligands can form dimers through hydrogen bonds between the N-heterocycles of adjacent molecules. rsc.org The formation of these binuclear architectures can significantly influence the photophysical properties of the complexes. mdpi.com

Structural Characterization of Ligand-Modified Gold(I) Phosphine Systems

Modification of the phosphine ligand provides a powerful tool to tune the structural, electronic, and consequently, the chemical and physical properties of gold(I) complexes. nih.gov Changes in the steric bulk and electronic character of the phosphine can have a profound impact on coordination geometry, bond parameters, and supramolecular assembly.

Steric Effects: Increasing the steric bulk of the phosphine ligand can prevent the close approach of gold centers, thereby inhibiting the formation of aurophilic interactions. researchgate.net This can lead to the isolation of monomeric species where dimeric or polymeric structures might otherwise be expected.

Electronic Effects: The electronic nature of the substituents on the phosphorus atom influences the σ-donating ability of the phosphine ligand. rsc.org Electron-withdrawing groups, such as perfluorophenyl groups in P(C₆F₅)₃, can affect the Au-P and Au-Cl bond lengths. In [AuCl{P(C₆F₅)₃}], the Au-P bond is slightly shorter, and the Au-Cl bond is slightly longer compared to [AuCl(PPh₃)], reflecting the different electronic properties of the phosphine ligands. researchgate.net

Functionalizing phosphine ligands with chromophores can introduce new possibilities for supramolecular assembly through π-π stacking and C-H···π interactions, as well as altering the photophysical properties of the resulting gold(I) complexes. rsc.org The introduction of specific functional groups can also promote the formation of hydrogen-bonded networks, further influencing the crystal packing. rsc.org The synthesis of gold(I) complexes with chiral phosphine ligands can lead to the formation of chiral supramolecular structures. nih.gov

Advanced Spectroscopic Characterization Techniques for Chloro Triethyl Phosphanium;gold 1+

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical tool for confirming the coordination environment and purity of Chloro(triethyl)phosphanium;gold(1+). smolecule.com Both solution-state and solid-state NMR techniques are employed to gain detailed structural insights.

In solution, multinuclear NMR provides definitive evidence of the compound's identity and behavior.

³¹P NMR: Phosphorus-31 NMR is particularly diagnostic for gold-phosphine complexes. Chloro(triethyl)phosphanium;gold(1+) exhibits a characteristic ³¹P NMR chemical shift in the range of 33-35 ppm, which serves as a definitive identifier for the compound. smolecule.com This technique is sensitive to the electronic environment of the phosphorus atom, making it invaluable for studying ligand exchange reactions. nih.gov For instance, the addition of other ligands can cause shifts in the ³¹P signal, allowing for the monitoring of reaction progress and the identification of new species formed in solution. nih.gov

¹H NMR: Proton NMR is used to characterize the triethylphosphine (B1216732) ligand. The spectra would show signals corresponding to the methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons of the ethyl groups. The coupling patterns and chemical shifts of these signals confirm the presence and integrity of the triethylphosphine ligand coordinated to the gold center. rsc.org

¹³C NMR: Carbon-13 NMR provides information about the carbon framework of the triethylphosphine ligand. It is also a powerful tool for studying reactions involving the complex. For example, in reactions with thiourea, an upfield shift in the >C=S resonance in the ¹³C NMR spectrum is consistent with the displacement of the chloride ligand and the formation of a new gold-sulfur bond. nih.gov

Table 1: Representative Solution-State NMR Data

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ³¹P | 33-35 smolecule.com | Singlet | - | PEt₃ |

| ¹³C | Typical Alkyl Region | Multiplet | - | -CH₂- (PEt₃) |

| ¹³C | Typical Alkyl Region | Multiplet | - | -CH₃ (PEt₃) |

| ¹H | Typical Alkyl Region | Multiplet | - | -CH₂- (PEt₃) |

| ¹H | Typical Alkyl Region | Multiplet | - | -CH₃ (PEt₃) |

Solid-state NMR (ssNMR) is crucial for characterizing the compound directly in the solid phase, which is particularly useful for analyzing products of mechanochemical synthesis or studying solid-state structures.

CPMAS ¹³C NMR: Cross-Polarization Magic-Angle Spinning (CPMAS) ¹³C NMR has been used as an independent method to confirm the products of solid-phase ligand exchange reactions involving Chloro(triethyl)phosphanium;gold(1+). fccollege.edu.pknih.govresearchgate.net This technique provides structural information on the carbon environment in the solid state, complementing data obtained from mass spectrometry and confirming the formation of new chemical bonds. fccollege.edu.pknih.gov

Mass Spectrometry (MS)

Mass spectrometry is a key technique for confirming the molecular weight of Chloro(triethyl)phosphanium;gold(1+) and analyzing its fragmentation patterns or reaction products. smolecule.com

DESI-MS is a powerful ambient ionization technique for the direct analysis of solid-phase reaction mixtures without requiring sample preparation. This method has been successfully applied to study the complex ligand exchange and scrambling reactions that Chloro(triethyl)phosphanium;gold(1+) undergoes with thiol-containing amino acids in the solid state. fccollege.edu.pknih.govresearchgate.net The products of these mechanochemical reactions can be readily characterized directly from the solid phase, providing clear evidence of ligand exchange. fccollege.edu.pknih.gov For example, the reaction between Chloro(triethyl)phosphanium;gold(1+) and L-cysteine in the solid state can be monitored, leading to the convenient synthesis of products like (L-cysteinato-S)-triethylphosphine gold(I). fccollege.edu.pknih.govresearchgate.net

Table 2: Ions Observed in Mass Spectrometry Analysis

| Technique | Precursor(s) | Observed Ion (m/z) | Interpretation |

| DESI-MS | (Et₃P)AuCl + L-cysteine | [Et₃PAu(cysteinate)]⁺ | Ligand exchange product fccollege.edu.pknih.gov |

| FAB-MS | (Et₃P)AuCl | [Et₃PAu]⁺ | Loss of chloride ligand smolecule.com |

| FAB-MS | (Et₃P)AuCl | [(Et₃P)₂Au]⁺ | Ligand scrambling product researchgate.net |

Fast Atom Bombardment (FAB) is a soft ionization technique used in mass spectrometry for analyzing non-volatile and thermally labile compounds, such as organometallic complexes. In the analysis of Chloro(triethyl)phosphanium;gold(1+), FAB-MS would be expected to show a prominent ion corresponding to the [ (C₂H₅)₃PAu ]⁺ cation, resulting from the loss of the chloride ion. smolecule.com It can also reveal ligand scrambling reactions, which are common for gold complexes, through the detection of ions such as [((C₂H₅)₃P)₂Au]⁺. researchgate.net

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is employed to identify the characteristic vibrational modes of the molecule, particularly the gold-ligand bonds. smolecule.com These methods confirm the coordination of the triethylphosphine and chloride ligands to the gold center. smolecule.com The IR spectra are often recorded using a KBr pellet technique. rsc.org Key vibrational frequencies include the Au-P and Au-Cl stretching modes, which are diagnostic for the linear P-Au-Cl geometry.

Table 3: Key Vibrational Frequencies

| Vibrational Mode | Technique | Typical Frequency Range (cm⁻¹) | Significance |

| ν(Au-P) | IR, Raman | Varies | Au-Phosphine bond stretch |

| ν(Au-Cl) | IR, Raman | Varies | Au-Chloride bond stretch |

| δ(C-H) | IR | ~2800-3000 | C-H stretches of ethyl groups |

Electronic Absorption and Emission Spectroscopy (UV-Vis and Luminescence)

The study of the electronic transitions through absorption and emission of light is fundamental to understanding the photophysics of Chloro(triethyl)phosphanium;gold(1+). Spectroscopic and quantum mechanical investigations have revealed complex luminescent behavior, particularly in the solid state, which is highly sensitive to the physical form of the material and temperature.

Detailed research findings indicate that when the crystalline form of (Triethylphosphine)gold(I) chloride is excited by UV light at low temperatures, it exhibits a distinctive dual luminescence. This emission occurs in two separate regions of the electromagnetic spectrum: a high-energy band in the blue region and a low-energy band in the red region.

The origin of these two emission bands has been attributed to different electronic transitions within the complex. The high-energy blue luminescence is thought to originate from a ligand-to-metal charge transfer (LMCT) transition, specifically from the chloride ligand to the gold(I) center (Cl→Au). This type of emission appears to be largely independent of the aggregation state of the complex.

In contrast, the low-energy red luminescence is assigned to gold-centered (d-s/p) transitions. The energy and intensity of this emission are significantly influenced by aurophilic interactions, which are weak attractive forces between the gold(I) centers of adjacent molecules in the crystal lattice. The presence and strength of these interactions can create new excited states, leading to the observed red emission. This sensitivity to intermolecular forces is highlighted by the fact that the intensity of the low-energy luminescence is markedly reduced when the compound is in a powdered state and is completely quenched when it is in solution. In solution, the individual molecules are separated, and the aurophilic interactions that give rise to this emission are absent.

While these qualitative features are described, specific quantitative photophysical data for Chloro(triethyl)phosphanium;gold(1+) are not extensively reported in the literature.

Table 4.4.1: Summary of Electronic Absorption and Emission Properties for Chloro(triethyl)phosphanium;gold(1+)

| Spectroscopic Parameter | Value / Description |

| UV-Vis Absorption | |

| Absorption Maximum (λmax) | Specific absorption maxima are not detailed in available literature. Gold(I) phosphine (B1218219) complexes typically exhibit ligand-centered and charge-transfer bands in the UV region. |

| Molar Absorptivity (ε) | Data not available. |

| Luminescence (Solid State, Low Temp.) | |

| High-Energy Emission (λem) | Observed in the "blue" region of the spectrum. Attributed to a Cl→Au ligand-to-metal charge transfer (LMCT) transition. |

| Low-Energy Emission (λem) | Observed in the "red" region of the spectrum. Attributed to Au-centered transitions, significantly affected by aurophilic interactions. This emission is quenched in solution. |

| Quantum Yield (Φ) | Data not available. |

| Excited-State Lifetime (τ) | Data not available. |

Synchrotron-Based Spectroscopy (e.g., X-ray Absorption Spectroscopy)

Synchrotron-based techniques, particularly X-ray Absorption Spectroscopy (XAS), are powerful, element-specific tools for probing the local geometric and electronic structure of metal complexes like Chloro(triethyl)phosphanium;gold(1+). While specific XAS studies on this exact compound are not prominent in the literature, the application of these techniques to analogous gold(I)-phosphine complexes demonstrates their potential for detailed characterization.

XAS is broadly divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

X-ray Absorption Near Edge Structure (XANES): The XANES region, which is close to the absorption edge of the gold atom, provides detailed information about its electronic configuration and coordination environment. For a gold(I) complex, the Au L3-edge XANES spectrum is sensitive to the oxidation state and the geometry of the immediate coordination sphere. The intensity and energy of the absorption edge and associated features (like the "white line") can confirm the +1 oxidation state of the gold center. Furthermore, XANES is sensitive to the local symmetry around the absorbing atom, which in the case of Chloro(triethyl)phosphanium;gold(1+), would be consistent with its characteristic linear P-Au-Cl geometry.

Extended X-ray Absorption Fine Structure (EXAFS): The EXAFS region, which extends several hundred electron volts beyond the absorption edge, contains information about the local atomic structure around the central gold atom. Analysis of the EXAFS oscillations can precisely determine key structural parameters. For Chloro(triethyl)phosphanium;gold(1+), this would include the coordination numbers and the interatomic distances of the first-shell scatterers—namely, the phosphorus atom of the triethylphosphine ligand and the chlorine atom. This allows for the accurate determination of the Au-P and Au-Cl bond lengths in a non-crystalline state, providing a valuable comparison to data obtained from single-crystal X-ray diffraction. In solid-state samples where aurophilic interactions may be present, EXAFS could also potentially be used to probe for and quantify the Au-Au distances.

The application of these synchrotron-based methods would provide a comprehensive picture of the electronic and geometric structure of Chloro(triethyl)phosphanium;gold(1+), complementing the insights gained from other spectroscopic and diffraction techniques.

Table 4.5.1: Potential Insights from Synchrotron-Based Spectroscopy for Chloro(triethyl)phosphanium;gold(1+)

| Technique | Information Obtainable |

| XANES | - Confirmation of the Au(I) oxidation state.- Information on the coordination geometry (e.g., linearity of the P-Au-Cl moiety).- Details on the density of unoccupied electronic states. |

| EXAFS | - Precise determination of Au-P and Au-Cl bond lengths.- Determination of the coordination number of the gold center.- Potential to identify and measure Au···Au distances arising from aurophilic interactions in the solid state. |

Reactivity and Mechanistic Investigations of Chloro Triethyl Phosphanium;gold 1+

Ligand Exchange and Scrambling Reactions

Ligand exchange is a fundamental reaction for [AuCl(PEt₃)]. The relatively weak nature of the Au-P and Au-Cl bonds allows for displacement by other ligands, a process that is critical to its mechanism of action in biological systems and its function as a catalyst precursor. nih.gov

[AuCl(PEt₃)] and related gold(I) phosphine (B1218219) complexes readily react with biological thiols through ligand exchange mechanisms. nih.gov The high affinity of the soft gold(I) center for soft sulfur donors drives these reactions. Studies have shown that [AuCl(PEt₃)] undergoes a complex series of ligand exchange and scrambling reactions with thiol-containing amino acids such as L-cysteine and the tripeptide glutathione (B108866) (GSH). nih.govresearchgate.net

In reactions with L-cysteine, the chloride ligand is displaced by the thiol group of the cysteine to form a (L-cysteinato-S)-triethylphosphine gold(I) complex. nih.gov This process can be achieved through mechanochemical synthesis in the solid state with high yields (>98%). nih.govresearchgate.net

The interaction with glutathione is also significant. [AuCl(PEt₃)] has been observed to cause a depletion of reduced glutathione in isolated rat hepatocytes. nih.gov Mechanistic studies on the related triphenylphosphine (B44618) complex, [AuCl(PPh₃)], show that its interaction with GSH can lead to the formation of either a binuclear complex, (GSH)[Au(PPh₃)]₂, or a mononuclear species, Au(GSH)(PPh₃), depending on the stoichiometric ratio of the reactants. eco-vector.com Notably, in these specific cases, substitution of the phosphine ligand was not observed, highlighting the competitive nature of ligand displacement. eco-vector.com

| Reactant | Thiol Biomolecule | Observed Products/Effects | Reference |

|---|---|---|---|

| [AuCl(PEt₃)] | L-Cysteine | (L-cysteinato-S)-triethylphosphine gold(I) | nih.govresearchgate.net |

| [AuCl(PEt₃)] | Glutathione (GSH) | Depletion of cellular GSH | nih.gov |

| [AuCl(PPh₃)] (analogue) | Glutathione (GSH) | (GSH)[Au(PPh₃)]₂ or Au(GSH)(PPh₃) | eco-vector.com |

The dynamics of ligand exchange are significantly influenced by the lability of the phosphine ligand, which is determined by the strength of the gold-phosphorus (Au-P) bond. The Au-P bond is a dative covalent bond where the lone pair of electrons on the phosphorus atom contributes to the bonding. nih.gov This bond is relatively weaker and more labile compared to the strong bonds gold forms with sulfur-based ligands like thiolates. nih.gov This inherent lability is advantageous for ligand exchange processes, which are crucial for catalytic applications and reactivity. nih.gov

Quantum theoretical studies show that relativistic effects in gold strengthen the Au-ligand bond compared to lighter elements in the same group but also reduce the tendency for coordination beyond two. researchgate.net This results in a preference for a linear two-coordinate geometry, such as P-Au-Cl, which stabilizes the complex. researchgate.net

The electronic properties of the phosphine ligand directly impact the Au-P bond strength and thus its lability. A systematic study on cationic gold clusters with various substituted phosphine ligands demonstrated that the ligand binding energies are strongly correlated with the electron-donating ability of the phosphorus lone pair. researchgate.net The relative binding energies were found to increase along the series PMe₃ < PPhMe₂ < PPh₂Me < PPh₃ < PPh₂Cy < PPhCy₂ < PCy₃. researchgate.net This trend indicates that more electron-donating phosphines form stronger bonds with the gold(I) center, thereby decreasing their lability and slowing the kinetics of ligand exchange. Conversely, phosphines that are less electron-donating will be more labile, facilitating faster exchange dynamics.

Reactivity with Other Ligands and Substrates

Beyond thiols, [AuCl(PEt₃)] exhibits reactivity with a range of other ligands and substrates, primarily through substitution of the chloride ion. The stability of the resulting complexes depends on the nature of the incoming ligand. Gold(I) has a preference for soft Lewis bases, including other phosphines, arsines, and sulfur- or nitrogen-containing molecules. researchgate.netshu.ac.uk For instance, gold(I) shows a preference for coordination to a phosphine donor over an oxazoline (B21484) nitrogen. nih.gov Ligand exchange studies involving diphosphines have shown that molecular complexes can be readily formed, demonstrating the accessibility of substitution pathways. researchgate.net

Activation of Organic Substrates in Gold(I) Catalysis

[AuCl(PEt₃)] and its analogues are highly effective precatalysts in homogeneous gold catalysis. soci.orgthieme-connect.com In their neutral form, these complexes are generally unreactive towards π-systems like alkynes and allenes. Catalytic activity is achieved by generating a cationic gold(I) species, [L-Au]⁺, which is a powerful π-acid capable of activating unsaturated organic substrates toward nucleophilic attack. soci.org

The most common method for activating the [AuCl(PEt₃)] precatalyst is through chloride abstraction using a silver salt with a weakly coordinating anion (e.g., AgSbF₆, AgBF₄, AgOTf). nih.govwikipedia.org The precipitation of insoluble silver chloride (AgCl) drives the equilibrium towards the formation of the active cationic gold catalyst. nih.gov

Activation Equation: [AuCl(PEt₃)] + AgX → [Au(PEt₃)]⁺X⁻ + AgCl(s) (where X = SbF₆, BF₄, OTf)

However, the use of silver salts is not without complications, as the silver ions can sometimes participate in or interfere with the catalytic cycle. acs.org This has led to the development of silver-free activation methods. Brønsted or Lewis acids can be used to activate alternative precatalysts, like imidogold complexes, to generate the cationic gold species with higher reactivity and efficiency compared to silver-based systems. acs.org Once generated, the cationic [(PEt₃)Au]⁺ species coordinates to the C-C multiple bond of an organic substrate, rendering it highly electrophilic and susceptible to attack by a wide range of nucleophiles, enabling the synthesis of complex organic molecules under mild conditions. soci.orgresearchgate.net

Ligand Decomposition Pathways under Reaction Conditions

While phosphine gold(I) complexes are generally stable, the ligands can undergo decomposition under certain reaction conditions, particularly the harsh environments of some catalytic cycles or biological media. shu.ac.ukmdpi.com

One potential decomposition pathway for the triethylphosphine (B1216732) ligand is oxidation. In the presence of oxidants, the phosphine can be converted to triethylphosphine oxide (O=PEt₃). This process is relevant in catalytic reactions that involve an Au(I)/Au(III) redox cycle, where an external oxidant is often required. thieme-connect.com

Another pathway involves C–P bond cleavage. Thermal decomposition studies of related organogold(III) phosphine complexes have shown that reductive elimination can occur, for example, leading to the formation of ethane (B1197151) from dimethylgold(III) complexes. researchgate.net While this is a process from a higher oxidation state, it highlights the possibility of reactions involving the alkyl groups of the phosphine ligand. Under prolonged heating or harsh conditions, the triethylphosphine ligand itself may degrade, though gold(I) phosphine complexes are noted for their general thermal stability. shu.ac.uk In biological media, reactions with various biomolecules can lead to transformations of the initial complex, which can be considered a form of decomposition or metabolic alteration. mdpi.com

Catalytic Applications of Gold I Phosphine Complexes, Including Chloro Triethyl Phosphanium;gold 1+

Homogeneous Gold(I) Catalysis Mechanisms

The catalytic cycle of homogeneous gold(I) phosphine (B1218219) complexes typically begins with the coordination of the gold(I) center to a π-system, most commonly an alkyne. nih.gov This coordination renders the alkyne highly electrophilic and susceptible to nucleophilic attack. mdpi.comnih.gov The phosphine ligand plays a crucial role in modulating the electronic properties and steric environment of the gold center. researchgate.netnih.gov Electron-donating phosphines increase the electron density on the gold atom, which can enhance its π-basicity and influence the stability of intermediates. Conversely, bulky phosphines can create a sterically hindered environment, which can direct the stereochemical outcome of a reaction.

A key feature of many gold(I)-catalyzed reactions is that they proceed without a change in the formal oxidation state of the gold catalyst, which remains as Au(I) throughout the catalytic cycle. nih.gov The general mechanism involves the formation of an η2-alkyne-gold(I) complex, which is then attacked by a nucleophile. nih.govnih.gov This can be an external nucleophile or an internal one, leading to inter- and intramolecular reactions, respectively. The resulting vinyl-gold(I) intermediate can then undergo various transformations, including protodeauration, to release the product and regenerate the active catalyst. nih.gov In some cases, such as enyne cycloisomerizations, the reaction proceeds through cyclopropyl (B3062369) gold(I) carbene-like intermediates. nih.govrsc.org The nature of the counter-ion can also significantly impact the catalytic activity by affecting the Lewis acidity of the gold center and participating in proton transfer steps. acs.orgresearchgate.net

The table below summarizes the key steps involved in a general homogeneous gold(I) catalytic cycle.

| Step | Description | Key Intermediates |

| 1. Catalyst Activation | Generation of the active cationic gold(I) species, often by halide abstraction from a precursor like (Et3P)AuCl using a silver salt (e.g., AgSbF6). | [L-Au]+ |

| 2. Substrate Coordination | The cationic gold(I) catalyst coordinates to the alkyne π-system. | η2-alkyne-gold(I) complex |

| 3. Nucleophilic Attack | An internal or external nucleophile attacks the activated alkyne. | Vinyl-gold(I) species or cyclopropyl gold(I) carbene |

| 4. Product Formation/Catalyst Regeneration | The intermediate undergoes further reaction (e.g., rearrangement, protodeauration) to form the final product and regenerate the active [L-Au]+ catalyst. | Product, Regenerated Catalyst |

Carbon-Carbon Bond Formation Reactions

Gold(I) phosphine complexes are particularly adept at catalyzing the formation of carbon-carbon bonds, enabling the construction of intricate carbocyclic and heterocyclic frameworks.

Cycloisomerization reactions, especially of enynes (molecules containing both an alkene and an alkyne), are hallmark transformations catalyzed by gold(I) phosphine complexes. nih.gov These reactions are synthetically valuable for creating complex molecular structures from relatively simple starting materials under mild conditions. nih.gov The mechanism typically involves the initial activation of the alkyne by the gold(I) catalyst, followed by an intramolecular attack from the tethered alkene. nih.gov This process often leads to the formation of a cyclopropyl gold(I) carbene-like intermediate, which can then undergo various rearrangements to yield diverse carbocyclic products. nih.govacs.org The specific outcome of the reaction can be influenced by the structure of the enyne substrate and the nature of the phosphine ligand on the gold catalyst. nih.govacs.org

Similarly, N-propargyl amides are excellent substrates for gold(I)-catalyzed cycloisomerization reactions. acs.org In these transformations, the amide oxygen acts as the internal nucleophile, attacking the gold-activated alkyne. This typically proceeds via a 5-exo-dig cyclization to form oxazole (B20620) derivatives or related heterocycles. researchgate.netacs.org The reaction conditions and the choice of gold catalyst can influence the reaction pathway and the final product. For instance, the use of AuCl3 has been shown to effectively catalyze the cycloisomerization of N-propargylindole-2-carboxamides to yield β-carbolinones. acs.org

The following table presents examples of gold(I)-catalyzed cycloisomerization reactions.

| Substrate Type | Catalyst System | Product Type | Reference |

| 1,6-Enyne | (Ph3P)AuCl / AgSbF6 | Bicyclic cyclopentene (B43876) derivatives | nih.gov |

| N-Propargyl Amide | AuCl3 | Oxazoles, Dihydroimidazolones | acs.orgacs.org |

| N-Propargylindole-2-carboxamide | AuCl3 | β-Carbolinones | acs.org |

The addition of water across a carbon-carbon triple bond, known as alkyne hydration, is efficiently catalyzed by gold(I) phosphine complexes to produce ketones. mdpi.comrsc.org The reaction generally follows Markovnikov's rule for terminal alkynes, yielding methyl ketones. acs.orgmdpi.com The mechanism involves the activation of the alkyne by the gold(I) catalyst, followed by the nucleophilic attack of a water molecule. researchgate.net The resulting enol intermediate then tautomerizes to the more stable ketone. mdpi.com This method is advantageous due to its high atom economy and often mild reaction conditions, sometimes proceeding even at room temperature. rsc.org

Beyond simple hydration, gold(I) catalysis allows for a broader range of alkyne functionalizations by using other nucleophiles. For instance, the addition of alcohols (hydroalkoxylation) leads to the formation of vinyl ethers or acetals/ketals. mdpi.com The intermolecular hydroalkoxylation of alkynes can be challenging in terms of regioselectivity, but high selectivity is often achieved with terminal alkynes. mdpi.com These reactions showcase the ability of gold(I) catalysts to facilitate the formation of carbon-oxygen bonds. Furthermore, gold(I) catalysis can be employed in tandem reactions, where an initial alkyne functionalization is followed by subsequent transformations, leading to a rapid increase in molecular complexity. nih.gov

While less common than other gold-catalyzed transformations, intramolecular nitrene transfer represents a powerful method for the formation of nitrogen-containing heterocycles. In these reactions, a gold(I) catalyst can promote the decomposition of a suitable nitrene precursor, such as an azidoformate, tethered to an alkyne. The resulting nitrene can then add across the alkyne in an intramolecular fashion. This process has been utilized in the synthesis of various nitrogen-containing scaffolds. The mechanism is distinct from many other gold-catalyzed reactions as it can involve intermediates that are formally gold-nitrenoids.

Gold(I) phosphine complexes have been successfully applied to the synthesis of complex polycyclic hydrocarbon frameworks. For example, the gold(I)-catalyzed reaction of enynes with external alkenes can lead to the formation of intricate cycloadducts. mdpi.com One notable application is the synthesis of 1,2-dihydrocyclopenta[a]indene derivatives. This can be achieved through a cascade reaction involving the gold-catalyzed cycloisomerization of an enyne, which generates a reactive intermediate that is then trapped by an alkene. The specific reaction pathway and the resulting polycyclic structure are highly dependent on the substrates and the catalytic system employed. mdpi.com

Carbon-Heteroatom Bond Formation Reactions (e.g., Glycosylation)

The formation of carbon-heteroatom bonds is another area where gold(I) phosphine catalysis has made significant contributions. A prime example is in the field of carbohydrate chemistry, specifically in glycosylation reactions.

Gold(I)-catalyzed glycosylation has become a versatile and efficient method for the synthesis of glycosides. tandfonline.comrsc.org This approach often utilizes glycosyl donors with an ortho-alkynylbenzoyl group or other alkyne-containing functionalities. rsc.orgacs.org The mechanism involves the activation of the alkyne moiety by the cationic gold(I) phosphine complex. rsc.orgnih.gov This is followed by an intramolecular attack from the anomeric oxygen, leading to the formation of a reactive glycosyl oxocarbenium ion intermediate and a stable alkenylgold(I) species derived from the leaving group. rsc.orgnih.gov The oxocarbenium ion is then trapped by a glycosyl acceptor (an alcohol) to form the desired glycosidic bond. rsc.org This methodology is valued for its mild reaction conditions, which are compatible with a wide range of functional groups commonly found in complex carbohydrates. nih.govnih.gov The stereochemical outcome of the glycosylation can be influenced by various factors, including the nature of the glycosyl donor, the acceptor, and the specific gold(I) catalyst used. nih.gov

The table below provides a summary of key features of gold(I)-catalyzed glycosylation.

| Feature | Description |

| Glycosyl Donors | Typically contain an alkyne functionality, such as glycosyl ortho-alkynylbenzoates. rsc.orgacs.org |

| Catalyst System | Cationic gold(I) phosphine complexes, e.g., generated from (Ph3P)AuCl and a silver salt. nih.gov |

| Key Intermediate | Glycosyl oxocarbenium ion. rsc.orgnih.gov |

| Advantages | Mild reaction conditions, high efficiency, and broad substrate scope. nih.govnih.gov |

Role as Precursors in Heterogeneous Catalysis (e.g., CO Oxidation)

Gold(I) phosphine complexes, such as Chloro(triethyl)phosphanium;gold(1+), are pivotal as precursors in the synthesis of supported gold nanoparticles for heterogeneous catalysis, a field that has seen significant growth, particularly in applications like the low-temperature oxidation of carbon monoxide (CO). nih.govdesy.dechemrxiv.orgwaikato.ac.nzresearchgate.net The choice of the phosphine ligand is critical as it influences the size, morphology, and ultimately, the catalytic activity of the gold nanoparticles formed upon decomposition of the precursor on a support material. ucl.ac.ukresearchgate.net

The process typically involves the impregnation of a support material, such as alumina (B75360) or titania, with the gold(I) phosphine complex, followed by a thermal treatment to remove the organic ligands and generate catalytically active gold nanoparticles. nih.govdesy.de The stability of the precursor complex plays a significant role in the dispersion of the resulting gold particles. waikato.ac.nz While very stable precursors might lead to the formation of larger, less active gold particles, unstable precursors can generate highly dispersed, small nanoparticles that are exceptionally active for CO oxidation. waikato.ac.nz

Research on various binuclear gold phosphine complexes has demonstrated that even minor alterations to the ligand structure can lead to substantial differences in the activation behavior of the supported gold catalysts. nih.gov During the catalytic process, phosphorus-containing ligand residues can form, leading to charge transfer processes between the gold and phosphorus, which in turn affects the electronic properties and thermal stability of the gold nanoparticles. nih.gov

Influence of Ligand Steric and Electronic Parameters on Catalytic Performance

The catalytic performance of gold(I) phosphine complexes is profoundly influenced by the steric and electronic properties of the phosphine ligands. nih.govnih.gov These parameters can be fine-tuned to optimize catalyst activity and selectivity for specific reactions.

The steric bulk of the phosphine ligand, often quantified by the Tolman cone angle, plays a crucial role in the catalytic activity and stability of gold(I) complexes. wikipedia.orglibretexts.org In the context of forming gold nanoparticles from precursors like Chloro(triethyl)phosphanium;gold(1+), the steric hindrance of the ligand can directly influence the final size of the nanoparticles. ucl.ac.uk

Studies have shown a correlation where greater steric hindrance around the phosphorus atom of the ligand leads to the formation of smaller, more stable gold nanoparticles. ucl.ac.uk This is advantageous as smaller nanoparticles generally exhibit higher catalytic activity due to a larger surface-area-to-volume ratio. ucl.ac.ukrsc.org For instance, research comparing gold(I) precursors with varying steric hindrance demonstrated that more hindered phosphine ligands resulted in smaller and more active gold nanoparticles for propylene (B89431) epoxidation. ucl.ac.uk

In homogeneous catalysis, steric congestion around the gold center imposed by bulky ligands can enhance catalyst stability and longevity by preventing undesirable side reactions. The interplay between steric and electronic factors is complex and crucial for determining the size distribution, stability, and dissociation pathways of phosphine-ligated gold clusters. rsc.org

Table 1: Influence of Ligand Steric Hindrance on Gold Nanoparticle Size

| Gold(I) Precursor Ligand | Steric Hindrance | Resulting Au Nanoparticle Size (nm) |

| Triphenylphosphine (B44618) | High | ~1.5 |

| Dimethylphenylphosphine | Medium | ~3.0 |

| Trimethylphosphine (B1194731) | Low | ~9.8 |

This table is based on data from a study on the synthesis of gold nanoparticles from different gold(I) phosphine precursors and illustrates the general trend of increasing nanoparticle size with decreasing ligand steric hindrance. ucl.ac.uk

The electronic properties of the phosphine ligand, specifically its ability to donate or withdraw electron density from the gold center, are a key determinant of the catalytic activity. nih.gov The Tolman Electronic Parameter (TEP) is a widely used metric to quantify the electron-donating or -withdrawing nature of a phosphine ligand. chemrxiv.orgrsc.org A lower TEP value, which corresponds to a lower CO stretching frequency in a reference nickel-carbonyl complex, indicates a more electron-donating phosphine. libretexts.orgchemrxiv.org

Generally, in gold(I) catalysis, more electron-donating (electron-rich) phosphine ligands enhance the catalytic activity. polyu.edu.hk This is attributed to the increased electron density on the gold center, which can facilitate key steps in the catalytic cycle. libretexts.org Alkylphosphines, such as triethylphosphine (B1216732), are typically better electron donors than arylphosphines. libretexts.org

The electronic nature of the ligand not only affects the reactivity of the gold center but can also influence the stability and structure of gold clusters. nih.govrsc.org The interplay between the σ-donating and π-accepting capabilities of the phosphine ligand and the gold d-orbitals is a critical aspect of the metal-ligand bond. nih.gov Relativistic effects in gold also play a significant role, leading to a strong contraction of the 6s orbital and influencing the bonding and catalytic properties. smith.edu

Table 2: Tolman Electronic Parameters (TEP) for Selected Phosphine Ligands

| Phosphine Ligand (L) | TEP (ν(CO) in LNi(CO)₃, cm⁻¹) | Electronic Character |

| P(t-Bu)₃ | 2056.1 | Strongly Donating |

| PEt₃ (Triethylphosphine) | 2061.7 | Strongly Donating |

| PMe₃ | 2064.1 | Donating |

| PPh₃ | 2068.9 | Weakly Donating |

| P(OPh)₃ | 2085.3 | Withdrawing |

| PF₃ | 2110.8 | Strongly Withdrawing |

This table provides a comparative view of the electronic properties of various phosphine ligands, including triethylphosphine. The TEP values are a measure of the ligand's electron-donating ability, with lower values indicating stronger donation.

Theoretical and Computational Investigations of Chloro Triethyl Phosphanium;gold 1+ Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory has emerged as a powerful tool for investigating the properties of gold(I) complexes like Chloro(triethyl)phosphanium;gold(1+). DFT calculations offer a balance between computational cost and accuracy, making it feasible to model various aspects of these systems with reliable results.

DFT calculations have been employed to analyze the electronic structure of gold(I) phosphine (B1218219) complexes, providing a quantitative picture of charge distribution and bonding. For a closely related compound, auranofin, which also features a triethylphosphine (B1216732) ligand, DFT calculations at the B3LYP/6-31G(d) level have revealed key electronic parameters that are largely transferable to Chloro(triethyl)phosphanium;gold(1+). smolecule.com

Table 1: Calculated Atomic Charges in a Triethylphosphine Gold(I) System Data obtained from a study on the closely related auranofin molecule. smolecule.com

| Atom | Calculated Charge (electron units) |

| Gold (Au) | +0.14 |

| Phosphorus (P) | +0.37 |

Energetics of Reaction Pathways

While specific detailed reaction pathways for Chloro(triethyl)phosphanium;gold(1+) are not extensively documented in the provided search results, DFT is a primary method for exploring the energetics of such processes. Theoretical studies on related gold(I) complexes have demonstrated the utility of DFT in mapping out potential energy surfaces for various reactions, including ligand exchange and catalytic cycles. These calculations can determine the activation energies and reaction energies, providing a kinetic and thermodynamic profile of the reaction. The insights gained from these studies are critical for understanding the reactivity of Chloro(triethyl)phosphanium;gold(1+) and for the rational design of new gold-based catalysts and therapeutic agents.

A hallmark of many gold(I) complexes is their tendency to form dimers and larger aggregates through aurophilic interactions, which are weak attractive forces between gold centers. DFT calculations have been instrumental in quantifying the energetics of these interactions. Computational studies on the self-association of a three-coordinate gold(I) complex have estimated the energy of aurophilic interactions to be approximately 6.3 kcal/mol. nih.govmdpi.com This value, which is comparable in strength to a hydrogen bond, underscores the significance of these interactions in the solid-state packing and solution behavior of gold(I) complexes. mdpi.com

These computational models help to explain the observed structural motifs in the crystalline state and the propensity of these molecules to form supramolecular assemblies. The strength of the aurophilic bond is a key factor influencing the photophysical properties of many gold(I) compounds.

Noncovalent Interaction (NCI) Analysis

Noncovalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions within and between molecules. mdpi.com Based on the electron density and its derivatives, NCI analysis can identify and differentiate various types of noncovalent contacts, such as van der Waals forces, hydrogen bonds, and aurophilic interactions. mdpi.com

Modeling Aurophilic Interactions and Their Influence on Properties

Aurophilic interactions, the attractive forces between closed-shell gold(I) centers, are a defining feature of gold chemistry. mdpi.com These interactions, which arise from a combination of dispersion and relativistic effects, play a crucial role in determining the structural and photophysical properties of gold(I) complexes. nih.gov

Computational modeling has been essential in understanding the nature and consequences of aurophilic bonding. Theoretical studies have shown that the strength of these interactions is comparable to that of hydrogen bonds, with calculated bond energies in the range of 6-11 kcal/mol for various gold(I) dimers. nih.govmdpi.com These interactions lead to the formation of dimers, oligomers, and extended chain structures in the solid state, with Au-Au distances often shorter than the sum of their van der Waals radii.

The presence of aurophilic interactions can significantly influence the luminescence properties of gold(I) complexes. Many monomeric gold(I) compounds are not luminescent in solution, but they become emissive upon aggregation in the solid state or in concentrated solutions. This phenomenon, known as aggregation-induced emission (AIE), is often attributed to the formation of aurophilic interactions, which restrict intramolecular rotations and vibrations, thus providing a rigid environment that favors radiative decay.

Computational Assessment of Ligand Properties (e.g., Basicity, Buried Volume)

Two important computationally derived descriptors for phosphine ligands are the cone angle and the percent buried volume (%Vbur). The Tolman cone angle provides a measure of the steric bulk of the ligand, while the percent buried volume quantifies the portion of the metal's coordination sphere that is occupied by the ligand. These parameters are crucial for predicting the stability, reactivity, and catalytic activity of metal complexes. For instance, ligands with a high percent buried volume can create a sterically crowded environment around the metal center, which can influence substrate binding and reaction rates. princeton.edu

The basicity of the phosphine ligand, which reflects its electron-donating ability, is another key property that can be assessed computationally. The calculated proton affinity or the energy of the highest occupied molecular orbital (HOMO) of the free phosphine can be used as a measure of its basicity. The strong electron-donating nature of triethylphosphine contributes to the stability of the gold-phosphine bond in Chloro(triethyl)phosphanium;gold(1+).

Table 2: Common Computational Descriptors for Phosphine Ligands

| Descriptor | Description | Relevance |

| Tolman Cone Angle | A measure of the steric bulk of a phosphine ligand. | Influences coordination number, reaction rates, and catalytic selectivity. |

| Percent Buried Volume (%Vbur) | The percentage of the coordination sphere of a metal that is occupied by the ligand. | Provides a more refined measure of steric hindrance than the cone angle. |

| Proton Affinity | The negative of the enthalpy change for the gas-phase reaction of a phosphine with a proton. | A measure of the Brønsted-Lowry basicity and electron-donating ability of the ligand. |

| HOMO Energy | The energy of the Highest Occupied Molecular Orbital of the free phosphine. | Correlates with the ligand's ability to donate electrons to a metal center. |

Advanced Computational Methodologies (e.g., TD-DFT)tuwien.at

Advanced computational methodologies are crucial for elucidating the electronic structure and predicting the photophysical properties of gold(I) complexes like Chloro(triethyl)phosphanium;gold(1+), more commonly formulated as chloro(triethylphosphine)gold(I). Among these methods, Time-Dependent Density Functional Theory (TD-DFT) stands out as a powerful tool for investigating excited-state phenomena. mpg.deredalyc.orgresearchgate.net

TD-DFT extends the principles of ground-state DFT to describe the response of electrons to time-dependent electromagnetic fields, such as light. mpg.dearxiv.org This makes it particularly suitable for calculating electronic absorption spectra, which correspond to transitions from the ground electronic state to various excited states. nih.gov By solving the time-dependent Kohn-Sham equations within a linear response framework, one can obtain the vertical excitation energies and oscillator strengths for a molecule. researchgate.net The oscillator strength is a dimensionless quantity that expresses the probability of a particular electronic transition occurring upon absorption of light.

For gold(I)-phosphine complexes, TD-DFT calculations provide deep insights into the nature of these electronic transitions. nih.gov The resulting data can characterize transitions as metal-centered (MC), ligand-centered (LC), ligand-to-metal charge transfer (LMCT), or metal-to-ligand charge transfer (MLCT). In the case of a simple complex like chloro(triethylphosphine)gold(I), the transitions are typically dominated by LMCT (from the chloride and phosphine ligands to the gold center) and metal-centered d-s transitions.

While specific TD-DFT research on chloro(triethylphosphine)gold(I) is not extensively published, studies on analogous gold(I) phosphine complexes serve as excellent models for the expected findings. For instance, TD-DFT calculations on related complexes reveal how changes in the phosphine or halide ligands can tune the electronic and photophysical properties. nih.govnih.gov These computational studies are often performed in conjunction with experimental spectroscopy to validate the theoretical models. nih.gov The calculated absorption spectra from TD-DFT can be directly compared with experimental UV-Vis spectra, aiding in the assignment of observed absorption bands. nih.gov

The table below illustrates the typical type of data generated from a TD-DFT calculation for a representative gold(I)-phosphine complex, detailing the calculated wavelength, excitation energy, oscillator strength, and the nature of the principal electronic transitions involved.

Interactive Table: Representative TD-DFT Results for a Gold(I)-Phosphine Complex This table presents hypothetical but realistic TD-DFT data for a generic [AuCl(PR₃)]-type complex to illustrate the methodology's output. The values are representative of this class of compounds.

| Excitation | Wavelength (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution(s) | Transition Character |

| S₀ → S₁ | 310 | 4.00 | 0.005 | HOMO → LUMO | LMCT/MC |

| S₀ → S₂ | 285 | 4.35 | 0.012 | HOMO-1 → LUMO | LMCT |

| S₀ → S₃ | 260 | 4.77 | 0.080 | HOMO → LUMO+1 | LMCT/LC |

| S₀ → S₄ | 245 | 5.06 | 0.150 | HOMO-2 → LUMO | LC |

Table definitions:

HOMO: Highest Occupied Molecular Orbital

LUMO: Lowest Unoccupied Molecular Orbital

LMCT: Ligand-to-Metal Charge Transfer

MC: Metal-Centered

LC: Ligand-Centered

Beyond TD-DFT, other advanced computational methods are also employed. For example, Density-Functional Tight-Binding (DFTB) can be parameterized for gold-phosphine systems to simulate the molecular and electronic structure of much larger clusters, which would be computationally prohibitive for standard DFT. nih.govrsc.org Furthermore, quantum mechanics/molecular mechanics (QM/MM) simulations can be used to study the behavior of these complexes in a condensed-phase environment, accounting for solvent effects or interactions with biological macromolecules. tuwien.at These methods, often used in concert, provide a comprehensive theoretical framework for understanding the complex behavior of gold(I) phosphine systems. nih.gov

Photophysical Properties and Luminescence Studies of Gold I Phosphine Complexes

Origins of Luminescence in Gold(I) Phosphine (B1218219) Complexes

The unique luminescent properties of gold(I) complexes stem from a variety of electronic transitions. rsc.org These can be broadly categorized into transitions centered on the metal ion and those involving charge transfer between the metal and its ligands. High-energy absorption bands observed in the UV-Vis spectra of gold(I) phosphine complexes are often attributed to either ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge-transfer (MLCT) events. mdpi.comnih.govresearchgate.net

Metal-centered (MC) transitions are a significant source of luminescence in many gold(I) complexes. rsc.org These transitions involve the promotion of an electron from a filled d-orbital to a higher energy p-orbital on the gold atom. Theoretical studies on aggregates of chloro(triethylphosphine)gold(I), the subject compound, have indicated that their low-energy luminescence can be attributed to gold-centered transitions, which are notably influenced by aurophilic interactions between the gold atoms in the aggregate. researchgate.net This type of emission is often observed in three-coordinate gold(I) species and is characterized by large Stokes shifts and long lifetimes. acs.org

Ligand-to-metal charge transfer (LMCT) is another primary mechanism for luminescence in these complexes. rsc.org In this process, an electron is excited from a ligand-based orbital to a metal-centered orbital. The energy of this transition, and thus the color of the emission, is highly dependent on the nature of the phosphine and other ligands attached to the gold center. rsc.org

In multinuclear gold(I) complexes or aggregates where gold atoms are in close proximity, Ligand-to-Metal-Metal Charge Transfer (LMMCT) can occur. This transition involves the transfer of an electron from a ligand to an orbital that is delocalized over multiple gold centers, often facilitated by aurophilic interactions.

Influence of Aurophilic Interactions on Luminescence

Aurophilic interactions, which are weak attractive forces between closed-shell gold(I) ions, play a pivotal role in the structure and photophysical properties of these complexes. acs.orgwikipedia.orgresearchgate.net These interactions, with bond energies comparable to hydrogen bonds, can lead to the formation of dimers, oligomers, or extended one-dimensional chains in the solid state. acs.orgrsc.org

The presence of aurophilic interactions can significantly alter the luminescence of gold(I) complexes. nih.gov The formation of Au-Au contacts introduces new electronic states, often leading to a red shift in the emission energy. rsc.org For instance, time-dependent density functional theory (TD-DFT) calculations on aggregates of [Et3PAuCl]n (where n=1-3) have shown that the luminescence is significantly affected by these gold-gold interactions. researchgate.net The strength and geometry of these interactions can be influenced by external stimuli such as solvents or mechanical stress, providing a mechanism for tuning the emissive properties. rsc.org Reversible switching between different states of intermolecular aurophilic interactions can even induce an on/off switching of luminescence in the solid state. acs.org

Aggregation-Induced Emission (AIE) and Solution-State Photophysics

Many gold(I) phosphine complexes are non-emissive or weakly emissive in dilute solutions but become highly luminescent upon aggregation in poor solvents or in the solid state. This phenomenon is known as aggregation-induced emission (AIE). nih.gov The restriction of intramolecular rotations and vibrations in the aggregated state is a key factor that blocks non-radiative decay pathways, thereby enhancing the radiative emission. acs.orgnih.gov

In solution, the photophysical behavior can be quite different. Mononuclear gold(I) complexes may exhibit fluorescence, but in the solid state or in aggregates, they can show dual singlet-triplet emission due to intermolecular interactions. acs.orgnih.gov The study of organometallic Au(I) complexes with phenylene–terpyridine moieties revealed fluorescence in solution but both singlet and triplet emission in the solid state, qualifying them as AIE luminogens. acs.orgnih.gov The transition from solution to aggregate can be studied by gradually changing solvent composition, for example, in acetonitrile/water mixtures. nih.gov

Design Principles for Tunable Luminescent Materials

The development of gold(I) phosphine complexes with tailored luminescent properties relies on several key design principles. rsc.orgrsc.org

Ligand Modification : The electronic and steric properties of the phosphine and other ancillary ligands have a profound impact on the emission characteristics. mdpi.comnih.gov Functionalizing phosphine ligands with chromophores can introduce intrinsic luminescent properties to the ligand itself, which can then be modulated by coordination to the gold center. rsc.org Attaching different chromophores like triphenylene, phenanthrene, or carbazole (B46965) to the phosphine ligand allows for systematic tuning of the photophysical properties. rsc.orgrsc.org

Control of Aurophilic Interactions : As discussed, aurophilic interactions are a powerful tool for tuning emission. Designing complexes that promote or control the formation of Au-Au contacts allows for the manipulation of emission energy and quantum yield. rsc.org

Aggregation Control : For AIE-active complexes, controlling the degree and nature of aggregation is essential for achieving desired luminescent outputs. This can be managed by altering solvent polarity or by designing ligands that promote specific self-assembly pathways. nih.gov

Introduction of Other Interactions : Combining aurophilic interactions with other noncovalent forces, such as halogen bonding, can provide more sophisticated control over the luminescent properties, enabling the development of vapochromic materials that change color upon exposure to solvent vapors. acs.org

The synthesis of wavelength-tunable luminescent gold nanodots further illustrates these principles, where controlling the size and composition (e.g., creating Au/Ag nanodots) allows for the tuning of emission wavelengths across a broad spectrum (456–640 nm). rsc.orgcgu.edu.tw

Phosphorescence Characteristics and Intersystem Crossing

A hallmark of many luminescent gold(I) complexes is their strong phosphorescence, often observable at room temperature (RTP). researchgate.netmdpi.com This is a direct consequence of the "heavy atom effect" of gold. The large spin-orbit coupling associated with the heavy gold atom significantly enhances the rate of intersystem crossing (ISC), the process by which the molecule transitions from the singlet excited state (S1) to the triplet excited state (T1). rsc.orgmdpi.com

This efficient population of the T1 state leads to phosphorescence, which is characterized by a long excited-state lifetime, typically in the microsecond (μs) to millisecond (ms) range. rsc.orgresearchgate.netnih.govrsc.org For example, gold(I) complexes with naphthalimide ligands exhibit RTP due to the proximity of the gold atom to the chromophore, which facilitates ISC. mdpi.com Similarly, dinuclear gold(I) complexes with coumarin (B35378) units display long phosphorescence lifetimes of around 1.2 seconds at 77 K. nih.gov The direct bonding of the heavy metal to a polyaromatic chromophore is a particularly effective strategy for enhancing ISC and promoting phosphorescence. rsc.org

Table 1: Photophysical Data for Selected Gold(I) Phosphine Complexes

| Complex/System | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φ) | Lifetime (τ) | Conditions | Reference |

|---|---|---|---|---|---|---|

| (3C-carbene)AuCl | 400 | Yellow (vibronic) | 65% | 62.8 µs | Solid State, RT | rsc.org |

| (3C-carbene)AuCl | - | Yellow | - | 227.2 µs | DFB glass, 77 K | rsc.org |

| Dinuclear Au(I)-Coumarin | - | ~490 (Phosphorescence) | High | ~1.2 s | 2-MeTHF, 77 K | nih.gov |

| [Au(TPA)3]+ | - | - | - | 1.1 µs | Solid State, 77 K | acs.org |

| [Au(TPPTS)3]8- | - | - | - | 0.9 µs | Solid State, 77 K | acs.org |

Ligand Electronic and Steric Effects on Gold I Coordination Chemistry

Modulation of Gold(I) Reactivity by Phosphine (B1218219) Substituents

The substituents on the phosphorus atom of a phosphine ligand significantly modulate the reactivity of the gold(I) center to which it is coordinated. In Chloro(triethyl)phosphanium;gold(1+), the ethyl groups of the triethylphosphine (B1216732) ligand define its fundamental properties. Trialkylphosphines, such as PEt3, are known to be strong σ-donors, which increases the electron density on the gold(I) center. This enhanced electron density influences the metal's Lewis acidity and its interaction with various substrates.

The reactivity of (Triethylphosphine)gold(I) chloride has been highlighted in studies of its biological activity. The complex is known to be highly cytotoxic to various cell lines. Research indicates that its mechanism of action involves the inhibition of mitochondrial function, specifically acting as a respiratory inhibitor. This biological reactivity underscores how the triethylphosphine ligand directs the gold(I) center to interact with specific biological targets, such as thiol-containing enzymes like thioredoxin reductase. The steric and electronic profile imparted by the PEt3 ligand is a key factor in this targeted reactivity. Furthermore, the use of bulky and electron-rich phosphine ligands in other gold(I) complexes has been shown to create more stable and effective catalysts, facilitating challenging reactions by preventing undesirable side reactions.

Quantifying Steric Effects (e.g., Percent Buried Volume)

To understand and predict the behavior of phosphine ligands, their steric properties are often quantified. Two common metrics are the Tolman cone angle (θ) and the percent buried volume (%Vbur).

Tolman Cone Angle (θ): This is the apex angle of a cone, centered 2.28 Å from the metal, that encompasses the van der Waals radii of the ligand's atoms. It provides a measure of the steric bulk of the ligand. For triethylphosphine (PEt3), the cone angle is 132°. researchgate.net This places it as a ligand of intermediate size, being more sterically demanding than trimethylphosphine (B1194731) (PMe3) but less so than tricyclohexylphosphine (B42057) (PCy3) or tri-tert-butylphosphine (B79228) (P(t-Bu)3). researchgate.net

Percent Buried Volume (%Vbur): This parameter quantifies the percentage of the volume of a sphere around the metal (typically with a radius of 3.5 Å) that is occupied by the ligand. nih.gov It provides a more precise measure of the steric environment directly at the coordination site. While the Tolman cone angle measures the maximum possible steric profile, the percent buried volume reflects the ligand's size within the immediate vicinity of the metal. nih.gov A ligand with a high %Vbur will impart significant steric bulk around the metal, which can make it more difficult for other molecules to bind. princeton.edu

The intermediate steric profile of triethylphosphine is a critical feature, providing sufficient bulk to stabilize the two-coordinate, linear geometry typical of gold(I) complexes while still allowing substrates to access the metal center, a balance that is crucial for catalytic applications and biological interactions.

| Phosphine Ligand | Tolman Cone Angle (θ) in degrees |

|---|---|

| Trimethylphosphine (PMe₃) | 118 |

| Triethylphosphine (PEt₃) | 132 |

| Triphenylphosphine (B44618) (PPh₃) | 145 |

| Tricyclohexylphosphine (PCy₃) | 170 |

| Tri-tert-butylphosphine (P(t-Bu)₃) | 182 |

Electronic Character and σ-Donicity of Phosphine Ligands

The electronic nature of the phosphine ligand is as critical as its steric bulk. The σ-donicity, or electron-donating ability, of the ligand directly influences the electron density at the gold center. Trialkylphosphines like PEt3 are strong σ-donors due to the electron-releasing nature of the alkyl groups. This property enhances the stability of the gold complex. weebly.com

The Tolman Electronic Parameter (TEP) is a widely used metric to quantify the electron-donating strength of a phosphine ligand. It is determined by measuring the A1 C-O stretching frequency (ν(CO)) in infrared spectroscopy for a nickel-carbonyl complex of the type [LNi(CO)₃]. wikipedia.org A stronger σ-donating ligand increases the electron density on the metal, which leads to more π-backbonding to the carbonyl ligands. This, in turn, weakens the C-O bond and results in a lower ν(CO) stretching frequency. libretexts.org

| Phosphine Ligand | TEP (ν(CO) in cm⁻¹) |

|---|---|

| Tri-tert-butylphosphine (P(t-Bu)₃) | 2056.1 |

| Trimethylphosphine (PMe₃) | 2064.1 |

| Triphenylphosphine (PPh₃) | 2068.9 |

| Triphenyl phosphite (B83602) (P(OPh)₃) | 2085.3 |

Impact on P-Au Bond Strength and Lability

The combination of steric and electronic effects of the triethylphosphine ligand directly impacts the nature of the phosphorus-gold bond. The Au-P bond is strong with significant covalent character. libretexts.org In gold(I) phosphine complexes, relativistic effects contribute to a preference for a two-coordinate, linear geometry, which maximizes the strength of the two bonds to the gold center. libretexts.org

For Chloro(triethyl)phosphanium;gold(1+), the P-Au-Cl bond angle is nearly linear at approximately 178°. The Au-P bond length is estimated to be around 2.25 Å. This value is highly consistent with the experimentally determined Au-P bond length of 2.259 Å in the closely related therapeutic agent Auranofin, which also features a triethylphosphinegold(I) core.

Despite the inherent strength of the P-Au bond, it also possesses a degree of lability. This means the phosphine ligand can be replaced by other ligands, such as thiols. This lability is crucial for the biological activity of compounds like Auranofin and other cytotoxic gold(I) phosphine complexes, as it allows the gold center to be delivered to and interact with its cellular targets. The balance between bond strength (providing stability) and lability (enabling reactivity) is a defining feature of gold(I) phosphine chemistry.

| Compound | P-Au Bond Length (Å) | P-Au-X Angle (°) |

|---|---|---|

| Chloro(triethylphosphine)gold(I) (estimated) | ~2.25 | ~178 |

| Auranofin ((PEt₃)Au(SATg)) | 2.259 | 173.6 |

| Chloro(trimethylphosphine)gold(I) | 2.214 | - |

| Chloro(trimesitylphosphine)gold(I) | 2.2634 | 178.01 |

Functionalized Phosphines for Tailored Properties

The properties of a gold(I) complex can be further refined by introducing functional groups onto the phosphine ligand itself. While triethylphosphine is a simple alkylphosphine, the principles of ligand functionalization allow for the creation of gold complexes with tailored properties. By modifying the substituents on the phosphorus atom, it is possible to alter characteristics such as:

Solubility: Incorporating polar or hydrophilic groups into the phosphine can render the resulting gold complex water-soluble, which is often desirable for biological applications.

Reactivity: The electronic and steric properties can be fine-tuned by changing substituents to either accelerate or control catalytic reactions.

Targeting: Attaching specific molecular recognition motifs to the phosphine can direct the gold complex to particular biological sites or help anchor it to a solid support for heterogeneous catalysis.

The synthesis of gold(I) complexes with functionalized phosphines is a common strategy to develop new anticancer agents or catalysts with enhanced performance and selectivity. nih.gov This approach leverages the fundamental principles of ligand design to create gold compounds optimized for specific tasks.

Advanced Research Directions and Potential Applications

Development of Novel Gold(I) Phosphine (B1218219) Complex Architectures

The synthesis of new gold(I) phosphine complexes is a vibrant area of research, driven by the quest for enhanced stability, unique reactivity, and tailored electronic and steric properties. Scientists are exploring a variety of strategies to create novel molecular architectures that go beyond the simple linear geometry typical of many gold(I) compounds.

One approach involves the use of bulky and sterically demanding phosphine ligands. These ligands can create a sterically congested environment around the gold center, which not only enhances the stability of the complex but can also facilitate challenging chemical transformations by preventing unwanted side reactions. For instance, the reaction of (tht)AuCl (where tht is tetrahydrothiophene) with the bulky phosphine ligand Ad2BnP (where Ad is 1-adamantyl and Bn is benzyl) results in an ionic complex, [(Ad2BnP)2Au][AuCl2], a departure from the expected neutral monomeric structure. researchgate.net This highlights how ligand sterics can dictate the final architecture.

Another avenue of exploration is the incorporation of functional moieties into the phosphine ligand itself. For example, phosphine ligands decorated with chromophores like triphenylene, phenanthrene, and carbazole (B46965) have been synthesized. rsc.org The photophysical properties of the resulting gold(I) complexes are significantly influenced by the nature and position of these chromophores, opening doors for the rational design of luminescent materials. rsc.org Furthermore, the synthesis of gold(I) complexes with P-pyrrole phosphines, where a pyrrole (B145914) group is directly bonded to the phosphorus atom, has led to new mononuclear and dinuclear structures with demonstrated catalytic activity. researchgate.net